molecular formula C12H11NO2 B7508614 N-methyl-3-phenylfuran-2-carboxamide

N-methyl-3-phenylfuran-2-carboxamide

Cat. No.: B7508614
M. Wt: 201.22 g/mol
InChI Key: WXJSTIHYCUCRHM-UHFFFAOYSA-N
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Description

N-methyl-3-phenylfuran-2-carboxamide, also known as MPFC, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. MPFC belongs to the class of furan carboxamides, which are known to possess various biological activities.

Mechanism of Action

The mechanism of action of N-methyl-3-phenylfuran-2-carboxamide is not fully understood. However, studies have suggested that it may act by modulating various signaling pathways involved in inflammation, cell proliferation, and apoptosis. This compound has also been shown to interact with various targets such as PPARγ, COX-2, and NF-κB.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been reported to improve glucose tolerance and insulin sensitivity in diabetic animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-methyl-3-phenylfuran-2-carboxamide in lab experiments is its relatively simple synthesis method. This compound is also stable under normal laboratory conditions, making it easy to handle. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the research on N-methyl-3-phenylfuran-2-carboxamide. One direction is to further investigate its anti-inflammatory properties and its potential role in the treatment of inflammatory diseases such as rheumatoid arthritis. Another direction is to explore its potential as an anti-cancer agent and its mechanism of action in cancer cells. Additionally, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of this compound in vivo.

Synthesis Methods

N-methyl-3-phenylfuran-2-carboxamide can be synthesized through a multi-step process involving the reaction of 3-phenylfuran-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-methylamine to yield this compound. The purity of the final product can be improved through recrystallization.

Scientific Research Applications

N-methyl-3-phenylfuran-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-diabetic properties. This compound has also been investigated for its role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

N-methyl-3-phenylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-13-12(14)11-10(7-8-15-11)9-5-3-2-4-6-9/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJSTIHYCUCRHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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